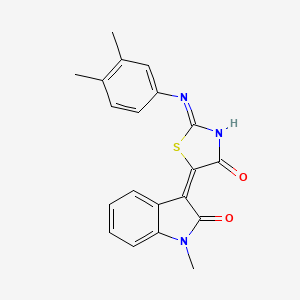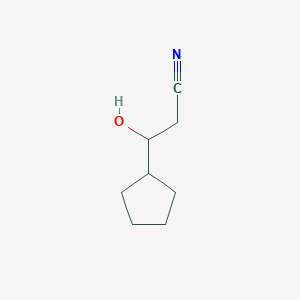![molecular formula C21H22N2O4S2 B2798449 N-(4-ethoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1206999-94-1](/img/structure/B2798449.png)
N-(4-ethoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H22N2O4S2 and its molecular weight is 430.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
Biological Activities of Thiophene Derivatives : Thiophene-3-carboxamide derivatives have been studied for their antibacterial and antifungal properties. Compounds with certain substituents, such as m-toluidine or p-toluidine rings, have shown activity against a range of bacterial and fungal pathogens. The presence of intramolecular hydrogen bonding in these molecules contributes to their biological activity by locking the molecular conformation, thus influencing their interaction with microbial targets (Vasu et al., 2005).
Synthesis and Chemical Reactivity
Green Synthesis of Thiophenyl Derivatives : A variety of thiophene-2-carboxamides have been synthesized using a green approach, employing 1,3-dipolar cycloaddition methodology. These compounds have demonstrated significant antibacterial activity, highlighting their potential for developing new antimicrobial agents. This synthesis approach also emphasizes the importance of sustainable practices in chemical research (D. Sowmya et al., 2018).
Physicochemical Characterization
Characterization of Carboxamides and Their Metal Complexes : Carboxamide derivatives, including those with thiophene rings, have been synthesized and characterized for their physicochemical properties. Studies involve DFT/B3LYP optimization, exploring molecular geometries, and assessing their antibacterial activities. Such characterizations provide insights into the structural factors influencing the biological activities of these compounds, offering a pathway to design more effective antimicrobial agents (E. Aktan et al., 2017).
Medicinal Chemistry Applications
Development of Peroxisome Proliferator-Activated Receptor Inverse Agonists : Research has explored the design and synthesis of thiophene-2-carboxamide derivatives as inverse agonists for the peroxisome proliferator-activated receptor (PPAR) β/δ. These compounds are significant for their prolonged cellular activity, contributing to the understanding of PPARβ/δ's role in physiological and pathological processes (P. Toth et al., 2016).
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-3-[methyl-(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-4-27-18-10-8-16(9-11-18)22-21(24)20-19(12-13-28-20)29(25,26)23(3)17-7-5-6-15(2)14-17/h5-14H,4H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCNUZDONDQITK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-{3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)oxolan-2-one](/img/structure/B2798366.png)
![12-[(2-chlorophenyl)methyl]-13-[(2-methoxyethyl)amino]-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2798369.png)
![N-[4-(DIMETHYLAMINO)-2-METHOXYPYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE](/img/structure/B2798370.png)


![N-[4-(7-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2798373.png)
![Methyl 6-isopropyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2798378.png)
![(Z)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2798381.png)
![4-(4-Fluorophenyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B2798382.png)
![2-amino-4-[4-(benzyloxy)phenyl]-6-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile](/img/structure/B2798383.png)
![N-{5-[(3,4-Dichlorophenyl)methyl]-1,3-thiazol-2-YL}-2-nitrobenzamide](/img/structure/B2798384.png)


![(E)-3-[3-bromo-4-[2-(dimethylamino)-2-oxoethoxy]-5-ethoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2798389.png)
